molecular formula C14H8N6O9 B12571494 3,5-Dinitrobenzamide;3,5-dinitrobenzonitrile CAS No. 578709-93-0

3,5-Dinitrobenzamide;3,5-dinitrobenzonitrile

Cat. No.: B12571494
CAS No.: 578709-93-0
M. Wt: 404.25 g/mol
InChI Key: OSYGZTMAJWVVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzamide can be synthesized through the nitration of benzamide. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

3,5-Dinitrobenzonitrile can be prepared by the reaction of 3,5-dinitrobenzamide with diphosgene in trimethyl phosphate. The reaction mixture is heated to 60°C to ensure the completion of the reaction and to distill off any generated phosgene .

Industrial Production Methods

Industrial production methods for these compounds often involve similar nitration and amidation processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile have several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile involves their interaction with specific molecular targets. These compounds can inhibit certain enzymes and disrupt cellular processes. The nitro groups play a crucial role in their reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitrobenzamide and 3,5-dinitrobenzonitrile are unique due to their specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

578709-93-0

Molecular Formula

C14H8N6O9

Molecular Weight

404.25 g/mol

IUPAC Name

3,5-dinitrobenzamide;3,5-dinitrobenzonitrile

InChI

InChI=1S/C7H5N3O5.C7H3N3O4/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,(H2,8,11);1-3H

InChI Key

OSYGZTMAJWVVEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.